molecular formula C12H20OSSi B1603843 3-((tert-Butyldimethylsilyl)oxy)benzenethiol CAS No. 216393-56-5

3-((tert-Butyldimethylsilyl)oxy)benzenethiol

Cat. No.: B1603843
CAS No.: 216393-56-5
M. Wt: 240.44 g/mol
InChI Key: KRHCTXFJCFMFOR-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)benzenethiol is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl group attached to a benzenethiol moiety. This compound is known for its utility in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)benzenethiol typically involves the reaction of benzenethiol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

C6H5SH+(CH3)3CSi(CH3)2ClC6H4(OSi(CH3)2C(CH3)3)SH+HCl\text{C}_6\text{H}_5\text{SH} + \text{(CH}_3\text{)}_3\text{CSi(CH}_3\text{)}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4\text{(OSi(CH}_3\text{)}_2\text{C(CH}_3\text{)}_3\text{)SH} + \text{HCl} C6​H5​SH+(CH3​)3​CSi(CH3​)2​Cl→C6​H4​(OSi(CH3​)2​C(CH3​)3​)SH+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)benzenethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzenethiol.

    Substitution: Various substituted benzenethiols depending on the reagent used.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)benzenethiol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules where protection of functional groups is necessary.

    Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.

    Industry: Applied in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)benzenethiol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • 3-((tert-Butyldimethylsilyl)oxy)propanal
  • 3-((tert-Butyldimethylsilyl)oxy)propionaldehyde
  • 3-((tert-Butyldimethylsilyl)oxy)phenylboronic acid

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)benzenethiol is unique due to its specific structure that combines the protective silyl group with a benzenethiol moiety. This combination allows for selective protection of hydroxyl groups while maintaining the reactivity of the thiol group, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20OSSi/c1-12(2,3)15(4,5)13-10-7-6-8-11(14)9-10/h6-9,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHCTXFJCFMFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621026
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-56-5
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216393-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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